molecular formula C15H16F3N3OS B3006063 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448048-10-9

2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B3006063
CAS RN: 1448048-10-9
M. Wt: 343.37
InChI Key: UGDIXLZYWSWFMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel acetamide compounds has been a subject of interest in recent research. One study describes the synthesis of nine novel types of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, which showed promising bioactivity against bacteria and algae. The highest yield achieved was 81% for a compound with significant bioactivity . Another study involved the synthesis of a complex pyrazole derivative, which was characterized using various spectroscopic methods and theoretical studies. This compound was synthesized through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate .

Molecular Structure Analysis

The molecular structure of these synthesized compounds has been extensively studied. In the case of the pyrazole derivative mentioned earlier, the structure was analyzed using IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods. Theoretical calculations were performed to predict vibrational frequencies and geometric parameters, which were found to be in good agreement with experimental data . Additionally, hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides were studied, revealing how different hydrogen bonds contribute to the formation of molecular chains and sheets in the solid phase .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their synthesis and molecular structure. The pyrazole derivative's synthesis involved a reaction between an acid chloride and ammonium thiocyanate, indicating reactivity at the carbonyl group and the potential for nucleophilic addition reactions . The hydrogen-bonding studies suggest that these acetamides can engage in intermolecular interactions, which could influence their reactivity in biological systems or further chemical transformations .

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical properties of 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide specifically, they do provide insights into the properties of similar compounds. For instance, the solubility of benzo(a)pyrene metabolites in ethyl acetate suggests that related acetamide compounds may also exhibit varying solubility in organic solvents . The spectroscopic characterization of the pyrazole derivative provides information on its optical properties, such as UV and fluorescence spectra, which are important for understanding its behavior under different conditions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the widespread use of trifluoromethyl groups in pharmaceuticals and agrochemicals, it’s possible that this compound could have interesting biological activities that could be explored in future studies .

properties

IUPAC Name

2-benzylsulfanyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3OS/c16-15(17,18)13-6-8-21(20-13)9-7-19-14(22)11-23-10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDIXLZYWSWFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

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